molecular formula C17H20N2O2S B2977373 1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415629-49-9

1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Katalognummer B2977373
CAS-Nummer: 2415629-49-9
Molekulargewicht: 316.42
InChI-Schlüssel: MWSPCEVPRYYTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a chemical compound with the molecular formula C18H22N2O2S. This compound is also known as ETC-1002 and is a novel small molecule drug candidate that is being developed for the treatment of cardiovascular diseases. ETC-1002 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety in humans.

Wirkmechanismus

The mechanism of action of ETC-1002 involves the activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle and liver, which results in reduced circulating levels of LDL-C and triglycerides. Additionally, ETC-1002 has been shown to have inhibitory effects on acetyl-CoA carboxylase, which is a key enzyme involved in fatty acid synthesis. This results in reduced hepatic lipid synthesis and increased mitochondrial biogenesis, which may be beneficial in reducing the risk of cardiovascular diseases.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects that are beneficial in reducing the risk of cardiovascular diseases. It has been shown to reduce circulating levels of LDL-C and triglycerides, and increase HDL-C levels. Additionally, ETC-1002 has been shown to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis. ETC-1002 has also been shown to have beneficial effects on glucose homeostasis, which may be beneficial in reducing the risk of type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

ETC-1002 has several advantages for lab experiments. It has been shown to be effective in reducing circulating levels of LDL-C and triglycerides, and increasing HDL-C levels in preclinical studies. Additionally, ETC-1002 has been shown to have anti-inflammatory effects and beneficial effects on glucose homeostasis, which may be beneficial in reducing the risk of cardiovascular diseases. However, ETC-1002 also has some limitations for lab experiments. It is a novel compound and its safety and efficacy in humans are still being evaluated in clinical trials. Additionally, ETC-1002 may have some off-target effects that need to be further studied.

Zukünftige Richtungen

There are several future directions for the research on ETC-1002. One direction is to further study its safety and efficacy in humans in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and its effects on lipid metabolism, glucose homeostasis, and inflammation. Another direction is to explore its potential therapeutic applications in other diseases, such as type 2 diabetes and non-alcoholic fatty liver disease. Finally, further studies are needed to explore the potential off-target effects of ETC-1002 and its interactions with other drugs.

Synthesemethoden

The synthesis of ETC-1002 involves several steps starting from commercially available starting materials. The first step involves the preparation of 1-(4-ethoxyphenyl)-3-bromo-2-propanol, which is then reacted with thiophene-3-carboxaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropylmethylamine to form the final product ETC-1002.

Wissenschaftliche Forschungsanwendungen

ETC-1002 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. ETC-1002 has been shown to reduce LDL-C (low-density lipoprotein cholesterol) levels and increase HDL-C (high-density lipoprotein cholesterol) levels, which are important risk factors for cardiovascular diseases. Additionally, ETC-1002 has been shown to have anti-inflammatory effects, which may be beneficial in reducing the risk of atherosclerosis.

Eigenschaften

IUPAC Name

1-(4-ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-5-3-14(4-6-15)19-16(20)18-12-17(8-9-17)13-7-10-22-11-13/h3-7,10-11H,2,8-9,12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPCEVPRYYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.